molecular formula C10H13NO2 B103454 4-[(Dimethylamino)methyl]benzoic acid CAS No. 18364-71-1

4-[(Dimethylamino)methyl]benzoic acid

Cat. No. B103454
CAS RN: 18364-71-1
M. Wt: 179.22 g/mol
InChI Key: ABFSTRGQQNSRNH-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]benzoic acid is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a derivative of benzoic acid with a dimethylamino group attached to the benzene ring, which significantly alters its behavior compared to the parent compound. This compound has been explored for its potential in various applications, including anion recognition, dielectric properties, and as a building block for more complex chemical structures .

Synthesis Analysis

The synthesis of 4-[(Dimethylamino)methyl]benzoic acid and its derivatives has been achieved through different methods. One approach involves the oxidation of p-(dimethylamino)-benzaldehyde using silver oxide as a catalyst and air as the oxidant, with the reaction conditions optimized to achieve a yield of 75.8% . Another method includes the use of microwave irradiation technique to synthesize azine derivatives of the compound, which exhibits intermolecular and intramolecular hydrogen bonding interactions in its crystal structure .

Molecular Structure Analysis

The molecular structure of 4-[(Dimethylamino)methyl]benzoic acid has been characterized using various spectroscopic techniques such as FT-IR, FT-Raman, UV, and NMR. The vibrational assignments and scattering activity were computed using density functional theory (DFT), and the molecular structures were optimized using the B3LYP method . Additionally, two new polymorphs of the compound have been crystallographically characterized, revealing a dimeric acid-acid motif formed by primary intermolecular O-H...O hydrogen bonds .

Chemical Reactions Analysis

This compound participates in various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, with the extent of these equilibria being dependent on the solvent composition and/or pH of the medium . It also exhibits high selectivity towards divalent anions such as HPO4^2- and SO4^2- over monovalent anions, which is attributed to the basicity and charge density of the guest anions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[(Dimethylamino)methyl]benzoic acid derivatives have been extensively studied. For instance, a 1:2 inter-molecular compound of the derivative with urea shows high dielectric constant and reasonable electrical conductivity due to excited-state intramolecular proton transfer . The photophysical properties of a methyl ester derivative indicate charge transfer emission from a weak primary amino donor . The compound's stability is attributed to hyper-conjugative interactions and a hydrogen-bonding network, as revealed by molecular electrostatic potential (MEP) and HOMO-LUMO energy calculations .

Scientific Research Applications

Sunscreen Cosmetics

  • Application Summary: “4-[(Dimethylamino)methyl]benzoic Acid” is used as an ingredient in sunscreen cosmetics. It acts as an inhibitor of ultraviolet (UV) mediated damage to the skin .
  • Methods of Application: It is incorporated into sunscreen formulations and applied topically to the skin to protect against UV radiation .
  • Results or Outcomes: The use of “4-[(Dimethylamino)methyl]benzoic Acid” in sunscreens can help prevent sunburn and other types of skin damage caused by UV radiation .

Protein Labeling

  • Application Summary: “4-[(Dimethylamino)methyl]benzoic acid” can be used for labeling proteins or peptides through their amino-groups by forming stable peptide bonds .
  • Methods of Application: The compound is used as a reagent to react with terminal amines or lysines of peptides and other nucleophiles for fluorescent studies of proteins .
  • Results or Outcomes: The outcome of using “4-[(Dimethylamino)methyl]benzoic acid” in protein labeling would be the successful labeling of the desired protein or peptide, which can then be detected using fluorescence .

Phase Change Data

  • Application Summary: “4-[(Dimethylamino)methyl]benzoic acid” has been studied for its phase change data. This includes understanding its melting point, boiling point, and other thermodynamic properties .
  • Methods of Application: The compound is subjected to various temperature and pressure conditions, and its phase changes are recorded .
  • Results or Outcomes: The outcome of these studies is a better understanding of the physical and chemical properties of the compound, which can be useful in various scientific and industrial applications .

Mass Spectrometry

  • Application Summary: “4-[(Dimethylamino)methyl]benzoic acid” can be analyzed using mass spectrometry, a technique used to identify and quantify molecules in a sample .
  • Methods of Application: The compound is ionized and then separated based on its mass-to-charge ratio. The resulting spectrum can be used to determine the molecular structure of the compound .
  • Results or Outcomes: The outcome of using “4-[(Dimethylamino)methyl]benzoic acid” in mass spectrometry would be the successful identification and quantification of the compound in a sample .

properties

IUPAC Name

4-[(dimethylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)7-8-3-5-9(6-4-8)10(12)13/h3-6H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFSTRGQQNSRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356573
Record name 4-[(dimethylamino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Dimethylamino)methyl]benzoic acid

CAS RN

18364-71-1
Record name 4-[(dimethylamino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(Dimethylamino)methyl]benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
JF Bunnett, P Singh - The Journal of Organic Chemistry, 1981 - ACS Publications
equivalents such as CH2OH, CH2C1, or CH2NMe2 on C-4 of 3, which would allow simultaneous generation of the methyl function and removal of bromines by, for example, catalytic …
Number of citations: 29 pubs.acs.org
V Kmoníček, E Svátek, J Holubek… - Collection of …, 1990 - cccc.uochb.cas.cz
2-Nitro, 3-nitro- and 4-nitrobenzoyl chloride were reacted with 1-benzylpiperazine in benzene in the presence of triethylamine and gave the amides IV-VI, the first of which is considered …
Number of citations: 8 cccc.uochb.cas.cz
RT Borchardt, AK Sinhababu - The Journal of Organic Chemistry, 1981 - ACS Publications
In connection with our synthesis and elucidation of molecular mechanism of serotonin neurotoxins1 we needed access to 3, 5-dihydroxy-4-methylbenzoic acid (1). This benzoic acid, in …
Number of citations: 15 pubs.acs.org
A Zamora, A Gandioso, A Massaguer… - …, 2018 - Wiley Online Library
A novel conjugate between a cyclometalated platinum(II) complex with dual antiangiogenic and antitumor activity and a cyclic peptide containing the RGD sequence (‐Arg‐Gly‐Asp‐) …
WH Chen, YC Hsiao, MH Li, MC Tsai, CF Feng… - 2018 - scirp.org
High performance liquid chromatography coupled with tandem mass spectrometry was developed and validated as a method for the analysis of fluorinated histone deacetylase …
Number of citations: 4 www.scirp.org
WH Chen, YC Hsiao, MH Li, MC Tsai, CF Feng… - International Journal of …, 2018 - scirp.org
High performance liquid chromatography coupled with tandem mass spectrometry was developed and validated as a method for the analysis of fluorinated histone deacetylase …
Number of citations: 1 www.scirp.org
K Xiao, F Xu, L Jiang, Z Dan, N Duan - Chemosphere, 2016 - Elsevier
Cr(VI) is a powerful oxidant and is capable of oxidizing most of the organic materials. Therefore, it is possible for Cr(VI) to oxidize the polymeric resins and change the sorption …
Number of citations: 25 www.sciencedirect.com
Z Zhang, J Lau, C Zhang, N Colpo… - Journal of enzyme …, 2017 - Taylor & Francis
Carbonic anhydrase IX (CA-IX) is a marker for tumor hypoxia, and its expression is negatively correlated with patient survival. CA-IX represents a potential target for eliminating hypoxic …
Number of citations: 43 www.tandfonline.com
B Kundu, D Raychaudhuri, A Mukherjee… - Journal of Medicinal …, 2021 - ACS Publications
Several toll-like receptors (TLRs) reside inside endosomes of specific immune cells—among them, aberrant activation of TLR7 and TLR9 is implicated in myriad contexts of autoimmune …
Number of citations: 12 pubs.acs.org
PM O'Brien, DR Sliskovic, CJ Blankley… - Journal of medicinal …, 1994 - ACS Publications
A series of disubstituted ureas containing amide or amine groups was prepared and evaluated for their ability to inhibit acyl-CoA: cholesterol O-acyl transferase in vitro and to lower …
Number of citations: 68 pubs.acs.org

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